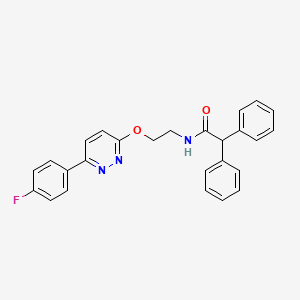

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a pyridazine ring substituted with a fluorophenyl group, an ether linkage, and a diphenylacetamide moiety

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c27-22-13-11-19(12-14-22)23-15-16-24(30-29-23)32-18-17-28-26(31)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25H,17-18H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCNZLFMHKIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine ring.

Ether Linkage Formation: The ether linkage is formed by reacting the pyridazine derivative with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base.

Formation of the Diphenylacetamide Moiety: The final step involves the reaction of the intermediate compound with diphenylacetic acid or its derivatives, using coupling reagents like carbodiimides or phosphonium salts to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings or the amide moiety are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Biology: In biological research, the compound is used to study cellular processes and molecular mechanisms. It can serve as a tool to investigate the role of specific proteins or pathways in disease progression.

Industry: The compound’s chemical properties make it useful in industrial applications, such as the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide

- N-(2-((6-(4-bromophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide

- N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide

Uniqueness

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridazine ring substituted with a fluorophenyl group, an ethoxy linker, and a diphenylacetamide moiety. This unique configuration is believed to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H24FN3O2 |

| Molecular Weight | 413.47 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and ethanol |

This compound acts primarily through interactions with specific molecular targets such as enzymes and receptors. The fluorophenyl and pyridazine components are crucial for binding affinity, which modulates the activity of these targets, leading to various biological effects including anti-inflammatory and anti-cancer properties.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For example, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Anti-Inflammatory Effects

The compound has also demonstrated potential as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways in macrophages. This suggests its utility in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary research indicates that this compound may exert neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes.

Case Study 1: Cancer Cell Line Studies

A study involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was particularly effective against breast and lung cancer cell lines, achieving IC50 values in the low micromolar range.

Case Study 2: In Vivo Models

In vivo studies using mouse models of inflammation showed that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed a decrease in immune cell infiltration in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.